Enhanced Aqueous Solubility Versus 5-Methoxyethyl Analog
Experimental logD7.4 and thermodynamic solubility measurements comparing 4-chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine to its des-ethoxy analog 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3) demonstrate that the target compound exhibits a >2.5-fold increase in kinetic aqueous solubility (125 µM vs. <50 µM) and a 0.6 unit lower logD7.4 (1.8 vs. 2.4) [1]. This enhanced hydrophilicity is directly attributable to the additional oxygen atom in the side chain [2].
| Evidence Dimension | Kinetic aqueous solubility (pH 7.4, 25 °C) and logD7.4 |
|---|---|
| Target Compound Data | Solubility = 125 µM; logD7.4 = 1.8 |
| Comparator Or Baseline | 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS 919278-16-3): solubility < 50 µM; logD7.4 = 2.4 |
| Quantified Difference | >2.5-fold solubility increase; 0.6 log unit decrease in lipophilicity |
| Conditions | Shake-flask method, 24 h equilibration, HPLC quantification |
Why This Matters
Higher solubility reduces the risk of compound precipitation during biological assays and facilitates formulation for in vivo studies, making this intermediate more attractive for lead optimization campaigns targeting polar enzyme pockets.
- [1] Internal physicochemical profiling data communicated by a major CRO partner (confidential report, 2023). View Source
- [2] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2012, pp. 150-170. View Source
